
MDL 72222
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
MDL 72222 can be synthesized through the reaction of tropine with 3,5-dichlorobenzoyl chloride at elevated temperatures . The synthetic route involves the following steps:
Reaction of Tropine with 3,5-Dichlorobenzoyl Chloride: Tropine (I) is reacted with 3,5-dichlorobenzoyl chloride (II) at 140°C to form this compound.
Industrial Production:
Analyse Des Réactions Chimiques
MDL 72222 undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions due to the presence of chlorine atoms on the benzene ring.
Oxidation and Reduction:
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include tropine and 3,5-dichlorobenzoyl chloride.
Applications De Recherche Scientifique
MDL 72222 has several scientific research applications, including:
Pharmacological Studies: This compound is used to study the involvement of the 5-HT3 receptor in various physiological and pharmacological processes
Antiemetic Research: The compound has antiemetic effects comparable to metoclopramide and is used in research to study its potential as an antiemetic agent.
Neurochemical Studies: This compound is used to investigate the role of the 5-HT3 receptor in the actions of drugs of abuse, such as cocaine and methamphetamine.
Neuroprotection: The compound has been shown to reduce hydrogen peroxide-induced neurotoxicity in cultured rat cortical cells, indicating its potential neuroprotective effects.
Mécanisme D'action
MDL 72222 exerts its effects by selectively antagonizing the 5-HT3 receptor . The 5-HT3 receptor is a ligand-gated ion channel that mediates fast synaptic transmission in the central and peripheral nervous systems. By blocking this receptor, this compound inhibits the excitatory effects of serotonin (5-HT) on neuronal cells . This selective antagonism is responsible for the compound’s pharmacological effects, including its antiemetic and neuroprotective properties .
Comparaison Avec Des Composés Similaires
MDL 72222 is unique in its high selectivity and potency as a 5-HT3 receptor antagonist. Similar compounds include:
Tropanserin: Another 5-HT3 receptor antagonist with similar pharmacological properties.
Tropisetron: A clinically used antiemetic that also targets the 5-HT3 receptor.
Zatosetron: A compound with similar receptor antagonism properties.
Ricasetron: Another 5-HT3 receptor antagonist used in research.
Granisetron: A well-known antiemetic used in clinical settings.
This compound stands out due to its high selectivity and potency, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C15H17Cl2NO2 |
|---|---|
Poids moléculaire |
314.2 g/mol |
Nom IUPAC |
[(1R,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dichlorobenzoate |
InChI |
InChI=1S/C15H17Cl2NO2/c1-18-12-2-3-13(18)8-14(7-12)20-15(19)9-4-10(16)6-11(17)5-9/h4-6,12-14H,2-3,7-8H2,1H3/t12-,13-/m1/s1 |
Clé InChI |
MNJNPLVXBISNSX-CHWSQXEVSA-N |
SMILES isomérique |
CN1[C@@H]2CC[C@@H]1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl |
SMILES canonique |
CN1C2CCC1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl |
Pictogrammes |
Acute Toxic |
Synonymes |
1 alphaH,3 alphaH,5 alphaH-tropan-3-yl-3,5-dichlorobenzoate bemesetron MDL 72222 MDL 72699 MDL-72222 MDL-72699 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Methylbutyl 2,3-dihydro-8-[2-hydroxy-3-[4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-1-piperazinyl]propoxy]-1,4-benzodioxin-5-carboxylate](/img/structure/B1232555.png)
![[(8R,9S,13S,14S,17S)-17-[(1E)-cycloocten-1-yl]oxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1232556.png)
![methyl (5Z)-5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1232560.png)



